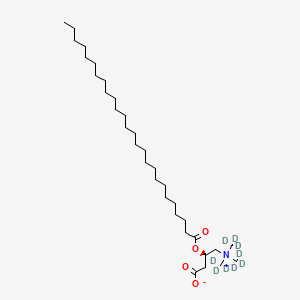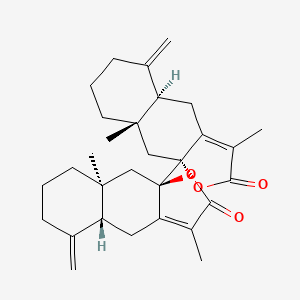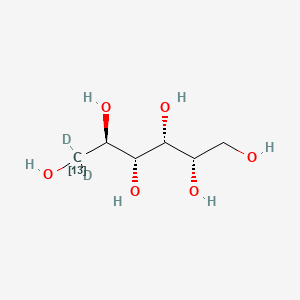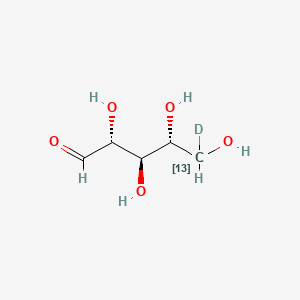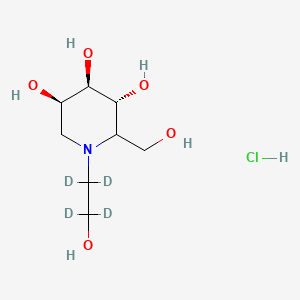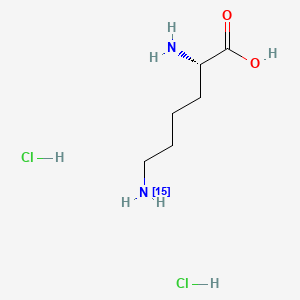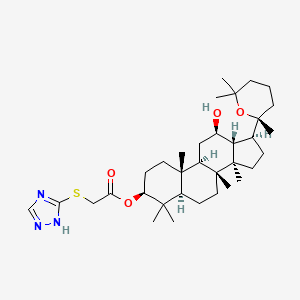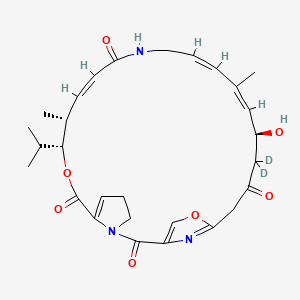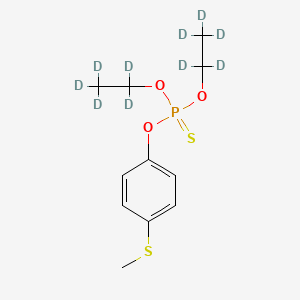
Fensulfothion sulfide-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fensulfothion sulfide-d10 is a deuterated analog of fensulfothion sulfide, a compound primarily used in scientific research. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification makes it particularly useful in various analytical and experimental applications, especially in the field of proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfide-d10 involves the incorporation of deuterium into the molecular structure of fensulfothion sulfide. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carried out in specialized facilities equipped to handle deuterated compounds. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Fensulfothion sulfide-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different research fields.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or N-fluorobenzenesulfonimide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .
Aplicaciones Científicas De Investigación
Fensulfothion sulfide-d10 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of fensulfothion sulfide-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in its structure can influence the rate of chemical reactions, providing valuable information about reaction mechanisms and kinetics. In enzyme studies, this compound can act as a substrate or inhibitor, allowing researchers to explore enzyme-substrate interactions and catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Fensulfothion oxon sulfide-d10: A related compound with similar applications in research.
Fenthion sulfoxide: Another analog used in analytical studies.
Uniqueness
Fensulfothion sulfide-d10 is unique due to its deuterated structure, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and detection sensitivity of the compound in analytical techniques, making it a valuable tool for studying complex chemical and biological systems .
Propiedades
Fórmula molecular |
C11H17O3PS2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(4-methylsulfanylphenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
Clave InChI |
NYAZLCBHRWRNRY-IZUSZFKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC)OC([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCOP(=S)(OCC)OC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


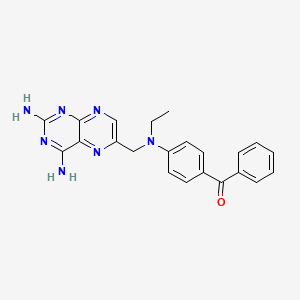
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
